molecular formula C11H17NO B1296830 2-[(Dimethylamino)methyl]-4,6-dimethylphenol CAS No. 52777-93-2

2-[(Dimethylamino)methyl]-4,6-dimethylphenol

Cat. No. B1296830
CAS RN: 52777-93-2
M. Wt: 179.26 g/mol
InChI Key: BRGAQKOCAMGRJT-UHFFFAOYSA-N
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Description

“2-[(Dimethylamino)methyl]-4,6-dimethylphenol” is a chemical compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 g/mol . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

The compound “2-[(Dimethylamino)methyl]-4,6-dimethylphenol” has a molecular weight of 179.26 g/mol . It is a liquid in physical form . The compound has a topological polar surface area of 23.5 Ų .

Scientific Research Applications

  • Scientific Field : Green Chemistry

    • Application : The compound “2-[(Dimethylamino)methyl]-4,6-dimethylphenol” seems to be related to a compound used in a cleaner synthesis process .
    • Method : The synthesis involves the use of different bases and the amount of base used varies . The process aims to reduce the amount of hazardous chemicals used .
    • Results : The synthesis route proved to be promising in terms of synthetic design, purity, and green metrics analysis .
  • Scientific Field : Biotechnology

    • Application : A similar compound, Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA), has been used in the inhibition of pathogenic bacteria .
    • Method : The polymerization process involves several parameters including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
    • Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .
  • Scientific Field : Green Chemistry

    • Application : A compound similar to “2-[(Dimethylamino)methyl]-4,6-dimethylphenol”, known as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been used as a green solvent .
    • Method : The synthesis involves base-catalysed Michael additions from readily available building blocks . The reaction is swift (30 min), solvent-free, and uses catalytic amounts of base (<6.5 mol%) .
    • Results : The new synthesis was found to be more sustainable than the patented routes . The green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery .
  • Scientific Field : Polymer Science

    • Application : Poly (2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a compound similar to “2-[(Dimethylamino)methyl]-4,6-dimethylphenol”, is used in the production of cationic polymers , gene delivery , and as a drug delivery system .
    • Method : The polymerization process involves several parameters including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
    • Results : PDMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .
  • Scientific Field : Green Chemistry

    • Application : A compound similar to “2-[(Dimethylamino)methyl]-4,6-dimethylphenol”, known as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been used as a green solvent .
    • Method : The synthesis involves base-catalysed Michael additions from readily available building blocks . The reaction is swift (30 min), solvent-free, and uses catalytic amounts of base (<6.5 mol%) .
    • Results : The new synthesis was found to be more sustainable than the patented routes . The green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .
  • Scientific Field : Polymer Science

    • Application : Poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives have been synthesized .
    • Method : The synthesis of these copolymers was successfully conducted through RAFT polymerization .
    • Results : These copolymers demonstrated moderate response to pH, temperature, and ionic strength as a result of the permanent hydrophilic/hydrophobic profile, closely connected with the attached alkyl chains and the quaternization degree .

Safety And Hazards

The compound “2-[(Dimethylamino)methyl]-4,6-dimethylphenol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H302, H312, and H332 .

properties

IUPAC Name

2-[(dimethylamino)methyl]-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-9(2)11(13)10(6-8)7-12(3)4/h5-6,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGAQKOCAMGRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282741
Record name 2-[(Dimethylamino)methyl]-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-4,6-dimethylphenol

CAS RN

52777-93-2
Record name 52777-93-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Dimethylamino)methyl]-4,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PA van der Schaaf, JTBH Jastrzebski… - Inorganic …, 1993 - ACS Publications
The lithium and sodium phenolates of 2-[(dimethylamino) methyl] phenol, la and 2a, 2-[(dimethylamino) methyl]-4, 6-dimethylphenol, lb and 2b, and 2, 6-bis [(dimethylamino) methyl]-4-…
Number of citations: 60 pubs.acs.org
DM White, SA Nye - Macromolecules, 1990 - ACS Publications
During the polymerization of 2, 6-dimethylphenol to form poly (2, 6-dimethyl-l, 4-phenylene oxide), PPO resin, amines in the catalyst are chemically bound to the polymer as a result of …
Number of citations: 47 pubs.acs.org
KJ Kadassery, SN MacMillan, DC Lacy - Inorganic Chemistry, 2019 - ACS Publications
As part of the United Nations 2019 celebration of the periodic table of elements, we are privileged to present our studies with the element manganese in this Forum Article series. …
Number of citations: 6 pubs.acs.org
F Grasset, JB Cazaux, L Magna, P Braunstein… - Dalton …, 2012 - pubs.rsc.org
New titanium complexes of general formula [(ArO)nTi(Oi-Pr)(4−n)] were synthesized and used as pre-catalysts for the selective dimerization of ethylene to 1-butene. The complexes …
Number of citations: 21 pubs.rsc.org

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